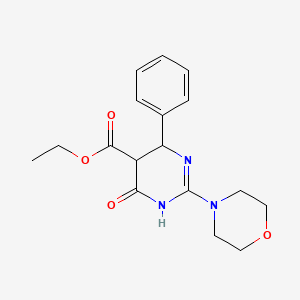amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide
Descripción general
Descripción
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are a group of drugs that target the Janus kinase family of enzymes that play a crucial role in the regulation of immune responses. In
Mecanismo De Acción
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways of cytokines and growth factors that regulate immune responses. Specifically, 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide targets Janus kinase 3, which is primarily expressed in immune cells. By inhibiting Janus kinase 3, 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the proliferation of immune cells.
Biochemical and Physiological Effects
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has been shown to reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases. The drug also reduces the number of immune cells in circulation, including T cells, B cells, and natural killer cells. Additionally, 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has several advantages as a research tool, including its specificity for Janus kinase 3 and its ability to inhibit cytokine signaling pathways. However, the drug also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide. One area of interest is the development of more specific Janus kinase inhibitors that target individual family members. Another area of research is the investigation of 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, the drug's potential use in preventing organ transplant rejection and treating graft-versus-host disease warrants further investigation. Finally, research on the long-term safety and efficacy of 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide is needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has shown promising results in preclinical and clinical trials, demonstrating its ability to reduce inflammation and prevent tissue damage. 3-[[(4-chlorophenyl)sulfonyl](methyl)amino]-4-methoxybenzenesulfonamide has also been investigated for its potential use in preventing organ transplant rejection and treating graft-versus-host disease.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S2/c1-17(24(20,21)11-5-3-10(15)4-6-11)13-9-12(23(16,18)19)7-8-14(13)22-2/h3-9H,1-2H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJLNMQICKWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B4232961.png)

![N-1-adamantyl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4232972.png)
![methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4232980.png)
![3-[({3-chloro-4-[(cyclohexylcarbonyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4232984.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4232991.png)
![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
![N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4233014.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4233018.png)
![2-(4-chlorophenoxy)-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4233024.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B4233031.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233039.png)
